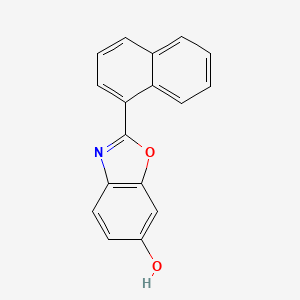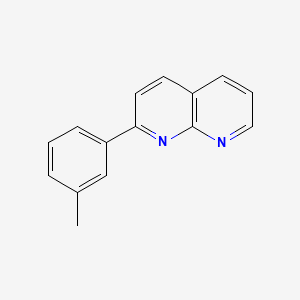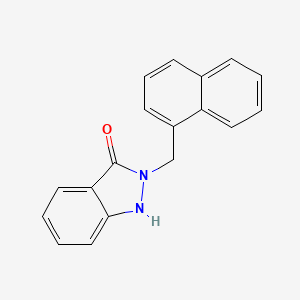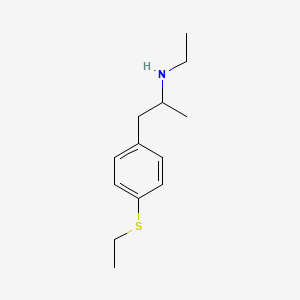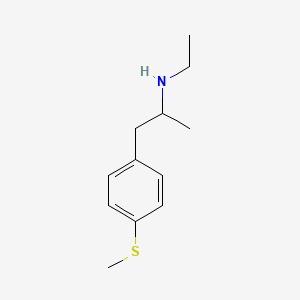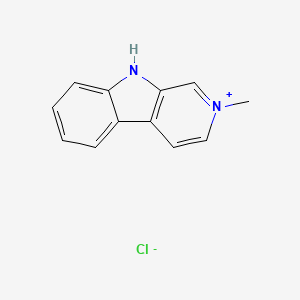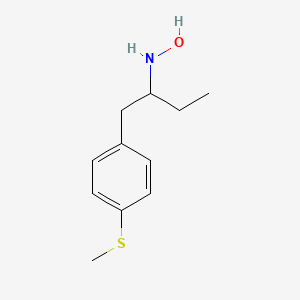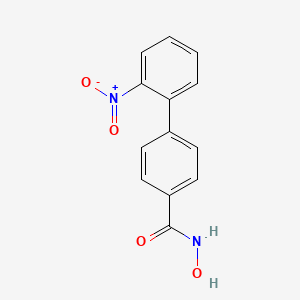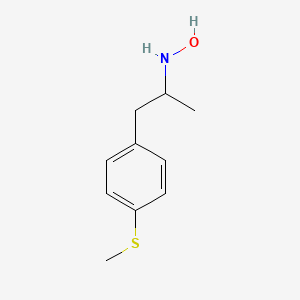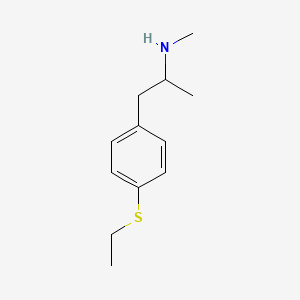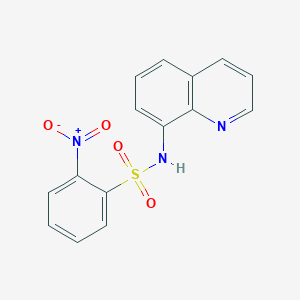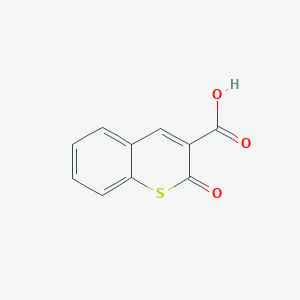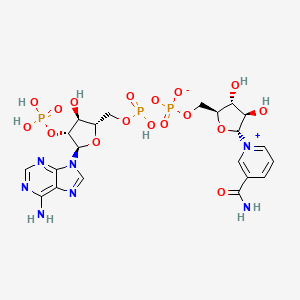
2'-Monophosphoadenosine 5'-diphosphoribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Monophosphoadenosine 5’-diphosphoribose is a small molecule with significant biochemical importance. It is a derivative of nicotinamide adenine dinucleotide phosphate, serving as an electron carrier in various biochemical reactions. This compound plays a crucial role in cellular metabolism and energy transfer processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Monophosphoadenosine 5’-diphosphoribose typically involves the coupling of ribosylnicotinamide 5’-phosphate with adenosine 2’,5’-bisphosphate through a pyrophosphate linkage. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the coupling process .
Industrial Production Methods: Industrial production methods for 2’-Monophosphoadenosine 5’-diphosphoribose are not extensively documented. the process likely involves large-scale enzymatic synthesis, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2’-Monophosphoadenosine 5’-diphosphoribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as an electron carrier in metabolic pathways .
Common Reagents and Conditions: Common reagents used in the reactions involving 2’-Monophosphoadenosine 5’-diphosphoribose include oxidizing agents like NADP+ and reducing agents like NADPH. The reactions typically occur under physiological conditions, such as in the presence of specific enzymes .
Major Products: The major products formed from these reactions include reduced or oxidized forms of the compound, which are crucial for maintaining cellular redox balance .
Scientific Research Applications
2’-Monophosphoadenosine 5’-diphosphoribose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study electron transfer reactions and redox chemistry.
Biology: The compound is essential in studying cellular metabolism, energy transfer, and signaling pathways.
Industry: It is used in the production of biochemical reagents and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2’-Monophosphoadenosine 5’-diphosphoribose involves its role as an electron carrier. It participates in redox reactions, transferring electrons between different molecules. This process is vital for cellular energy production and maintaining redox homeostasis. The molecular targets include various enzymes involved in metabolic pathways, such as dehydrogenases and reductases .
Comparison with Similar Compounds
- Nicotinamide adenine dinucleotide phosphate (NADP+)
- Nicotinamide adenine dinucleotide (NAD+)
- Adenosine diphosphate ribose (ADP-ribose)
Uniqueness: 2’-Monophosphoadenosine 5’-diphosphoribose is unique due to its specific structure, which allows it to function effectively as an electron carrier. Its ability to participate in both oxidation and reduction reactions distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H28N7O17P3 |
|---|---|
Molecular Weight |
743.4 g/mol |
IUPAC Name |
[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15+,16+,20+,21+/m0/s1 |
InChI Key |
XJLXINKUBYWONI-XCSFTKGKSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@H]([C@@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@H]3[C@@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


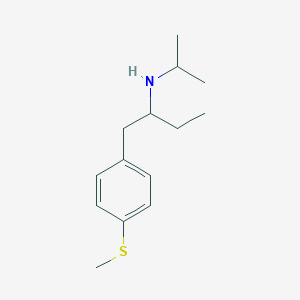
![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)
